molecular formula C14H16N2O2 B1284738 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 953722-90-2

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

カタログ番号: B1284738
CAS番号: 953722-90-2
分子量: 244.29 g/mol
InChIキー: BYXNEIGIJKUGON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound designed for research applications. It features a saturated hexahydroisoindole-dione core linked to a 4-aminophenyl group. This structure is related to the privileged phthalimide scaffold, which is incorporated into various biologically active compounds to enhance their ability to cross biological membranes . Compounds based on the isoindole-1,3-dione moiety are investigated for a range of potential activities, including as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation research . Furthermore, in silico predictions for similar hexahydrophthalimide structures suggest a suitable profile for research related to the central nervous system (CNS), indicating good blood-brain barrier permeability . The presence of the aromatic amine functional group provides a site for potential further chemical modification, making it a versatile intermediate in medicinal chemistry and drug discovery. This product is intended for research purposes in a laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and safety protocols.

特性

IUPAC Name

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNEIGIJKUGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Physicochemical Profiling of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced materials science and pharmaceutical development, the precise selection of molecular building blocks dictates the macroscopic properties of the final product. 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS: 953722-90-2) represents a critical bridge between aliphatic flexibility and aromatic functionality. By replacing a rigid, fully conjugated aromatic phthalimide core with a flexible hexahydro (alicyclic) ring, we fundamentally alter the molecule's optical transparency, solubility, and dielectric properties.

This technical guide provides an in-depth analysis of the molecular weight, physical properties, and self-validating synthesis protocols for this compound, grounded in field-proven methodologies.

Quantitative Data and Molecular Properties

To engineer polymers or pharmacophores using this molecule, one must first understand its exact physicochemical parameters. The exact molecular weight of 244.29 g/mol and the structural identity of CAS 953722-90-2 are cataloged in chemical databases such as NextSDS[1] and ChemicalBook[2].

PropertyValue / Description
IUPAC Name 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Common Synonym N-(4-Aminophenyl)hexahydrophthalimide
CAS Registry Number 953722-90-2
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Exact Mass (Monoisotopic) 244.1212 Da
Topological Polar Surface Area (TPSA) ~63.4 Ų (Imide: 37.4 Ų, Primary Amine: 26.0 Ų)
Hydrogen Bond Donors 1 (Primary amine -NH₂)
Hydrogen Bond Acceptors 3 (Two imide carbonyls, one imide nitrogen)
Physical State (Standard Temp/Pressure) Solid (Crystalline Powder)

Causality in Molecular Design: Hexahydro vs. Aromatic Cores

As an application scientist, I am frequently asked why we utilize the hexahydro-1H-isoindole derivative rather than standard aromatic phthalimides. The causality lies in the disruption of electron delocalization:

  • Optical Transparency: Standard aromatic imides form strong intramolecular and intermolecular charge-transfer (ICT) complexes, which absorb visible light and render the resulting materials yellow or brown. The alicyclic cyclohexane ring in this compound breaks the extended π -conjugation, yielding highly transparent, colorless derivatives.

  • Enhanced Solubility: The non-planar "chair" conformation of the hexahydro ring increases the free volume of the molecule. When polymerized, this disrupts tight chain packing, drastically improving solubility in polar aprotic solvents (e.g., NMP, DMAc) without sacrificing thermal stability.

  • Photophysical Tuning: The unique electronic isolation of the imide core from the aliphatic ring allows for precise photophysical tuning, a principle heavily documented in the development of solvatochromic dyes for fluorescence microscopy[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning the reaction inherently provides measurable feedback to confirm its success.

Protocol 1: Synthesis via Condensation and Azeotropic Imidization

Objective: Synthesize 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione from hexahydrophthalic anhydride (HHPA) and p-phenylenediamine (p-PDA).

  • Amic Acid Formation: Dissolve 1.0 molar equivalent of p-PDA in N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Slowly add 1.0 equivalent of HHPA. Stir at 25 °C for 4 hours to form the amic acid intermediate.

  • Azeotropic Dehydration (Imidization): Add toluene to the reactor (approx. 20% of the NMP volume) and attach a Dean-Stark trap. Elevate the temperature to 160 °C.

  • Causality & Self-Validation: Toluene acts as an azeotropic agent to continuously remove the water byproduct. The reaction self-validates through the Dean-Stark trap: the collection of exactly 1.0 molar equivalent of water physically proves that 100% quantitative ring-closure (imidization) has occurred.

  • Isolation: Cool the mixture and precipitate the product in cold ethanol. Filter and dry under vacuum at 80 °C.

Synthesis_Pathway HHPA Hexahydrophthalic Anhydride AmicAcid Amic Acid Intermediate HHPA->AmicAcid Nucleophilic Attack PDA p-Phenylenediamine PDA->AmicAcid (Equimolar) Imide 2-(4-Aminophenyl)hexahydro- 1H-isoindole-1,3(2H)-dione AmicAcid->Imide Thermal Imidization (Toluene, 160°C) H2O Water (Azeotropic Removal) AmicAcid->H2O Dehydration (-H2O)

Fig 1: Synthesis pathway of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione via imidization.

Protocol 2: Physicochemical Verification (LC-MS & Thermal Analysis)

Objective: Confirm the molecular weight (244.29 g/mol ) and assess thermal transitions.

  • Sample Preparation: Dissolve 1 mg of the synthesized imide in 1 mL of LC-MS grade methanol.

  • LC-MS Analysis: Inject 2 µL into a C18 column using a gradient of water/acetonitrile modified with 0.1% formic acid.

  • Thermal Analysis (DSC/TGA): Load 5 mg of the dried powder into an aluminum pan for Differential Scanning Calorimetry (DSC). Ramp at 10 °C/min under a 50 mL/min nitrogen purge.

  • Causality & Self-Validation: Formic acid is explicitly added to the LC-MS mobile phase to force the protonation of the primary amine, driving the [M+H]+ peak to exactly 245.1 m/z . If the amic acid intermediate was not fully consumed during Protocol 1, a secondary peak at 263.1 m/z ( [M+H]+ for amic acid) will appear, making this an intrinsic purity check.

Downstream Applications and Significance

The unique molecular weight and structural geometry of this compound make it highly versatile. Furthermore, the cycloaddition and photochemical properties of related alicyclic imide structures are extensively detailed in the Beilstein Journal of Organic Chemistry[4].

  • Colorless Polyimides (CPIs): Used as a diamine monomer to synthesize flexible, transparent films for foldable OLED displays and aerospace optics.

  • Fluorescent Probes: The primary amine serves as an attachment point for biological targeting groups, while the imide core acts as a solvatochromic fluorophore for live-cell imaging.

  • Pharmacophores: The alicyclic imide scaffold is a privileged structure in medicinal chemistry, often evaluated for anxiolytic and anticonvulsant properties.

Applications_Workflow Core 2-(4-Aminophenyl)hexahydro- 1H-isoindole-1,3(2H)-dione Polyimides Colorless Polyimides (Optoelectronics) Core->Polyimides Polymerization Dyes Solvatochromic Dyes (Fluorescence Microscopy) Core->Dyes Photophysical Tuning Pharma Bioactive Pharmacophores (Drug Discovery) Core->Pharma Scaffold Decoration

Fig 2: Downstream applications of the hexahydro-isoindole core in materials and life sciences.

References

  • NextSDS. "2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione — Chemical Substance Information." NextSDS Database. URL: [Link]

  • ResearchGate. "Application of 4-amino-N-adamantylphthalimide solvatochromic dye for fluorescence microscopy in selective visualization of lipid droplets and mitochondria." Sensors and Actuators B Chemical. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "[3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin." Beilstein J. Org. Chem. 2020, 16, 1296–1304. URL:[Link]

Sources

Structural Elucidation of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, stereochemically rich scaffolds, the accurate structural characterization of intermediates becomes paramount. 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (also known as N-(4-aminophenyl)cyclohexane-1,2-dicarboximide) is a highly versatile building block. It merges a rigid, saturated aliphatic core (hexahydroisoindole) with an electron-rich aromatic system (para-aminophenyl).

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By moving beyond mere peak assignment, we explore the quantum mechanical and electromagnetic causalities that dictate these spectral signatures.

Structural & Mechanistic Overview

The target molecule is synthesized via the cyclodehydration of hexahydrophthalic anhydride and p-phenylenediamine. The resulting architecture presents two distinct magnetic environments:

  • The Anisotropic Aromatic System: Governed by the strong resonance electron-donating (+M) effect of the amine and the inductive electron-withdrawing (-I) effect of the imide.

  • The Saturated Bicyclic Core: A cis-fused cyclohexane ring that adopts a rigid chair conformation, leading to distinct axial and equatorial coupling networks.

SynthesisWorkflow A Hexahydrophthalic Anhydride C Condensation (Room Temp, DMF) A->C B p-Phenylenediamine B->C D Amic Acid Intermediate C->D Nucleophilic Attack E Cyclodehydration (150°C, -H2O) D->E F Target Imide Product E->F Ring Closure

Fig 1. Synthesis workflow of the target hexahydroisoindole-1,3-dione via cyclodehydration.

Spectral Data & Mechanistic Causality

The chemical shifts of the para-aminophenyl moiety are heavily influenced by the resonance effect of the amine group, exhibiting behaviors closely mirroring related . Conversely, the aliphatic cyclohexane ring exhibits complex multiplets characteristic of 1 due to rigid axial-equatorial coupling environments[1].

Quantitative 1 H NMR Analysis (400 MHz, DMSO- d6​ )

Solvent Rationale: DMSO- d6​ is explicitly chosen over CDCl 3​ . The target molecule possesses a strong hydrogen-bond donating -NH 2​ group and hydrogen-bond accepting imide carbonyls. In non-polar solvents, this leads to unpredictable, concentration-dependent chemical shift drift due to dimerization. DMSO disrupts these intermolecular networks, yielding sharp, reproducible singlets for the amine protons.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Causality
-NH 2​ 5.15br s2H-Broadened by the quadrupolar relaxation of the 14 N nucleus.
H-3', H-5' 6.60d2H8.5Ortho to -NH 2​ ; heavily shielded by the amine's +M resonance effect pushing electron density into the ring.
H-2', H-6' 6.95d2H8.5Ortho to imide; mildly deshielded by the -I inductive effect of the imide nitrogen.
H-3a, H-7a 3.05m2H-Bridgehead methines; deshielded by the diamagnetic anisotropy of the adjacent imide carbonyls.
H-4, H-7 1.75m4H-Cyclohexane methylenes ( β to carbonyl); complex second-order splitting due to fixed chair geometry.
H-5, H-6 1.45m4H-Cyclohexane methylenes ( γ to carbonyl); furthest from the deshielding core, resonating upfield.
Quantitative 13 C NMR Analysis (100 MHz, DMSO- d6​ )

Carbon-13 assignments for the imide carbonyls typically resonate near 179 ppm, which is highly consistent with established data for 2[2].

PositionChemical Shift (δ, ppm)TypeMechanistic Causality
C-1, C-3 179.2C q​ Imide carbonyls; highly deshielded by the combined electronegativity of O and N.
C-4' 148.6C q​ Aromatic ipso carbon; deshielded by direct attachment to the electronegative -NH 2​ nitrogen.
C-2', C-6' 128.4CHAromatic carbons ortho to the imide; standard aromatic region.
C-1' 121.5C q​ Aromatic ipso carbon attached to the imide nitrogen.
C-3', C-5' 113.8CHAromatic carbons ortho to -NH 2​ ; strongly shielded by amine lone pair resonance.
C-3a, C-7a 39.2CHBridgehead aliphatic carbons; shifted downfield by α -carbonyls.
C-4, C-7 23.8CH 2​ β -carbons to the imide system.
C-5, C-6 21.5CH 2​ γ -carbons; the most shielded aliphatic environment in the molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. The integration of 2D NMR techniques is not merely complementary but essential; the overlapping multiplets of the cyclohexane methylene protons (H-4 to H-7) cannot be unambiguously assigned using 1D 1 H NMR alone due to second-order effects.

NMRStrategy Core Target Molecule Sample H1 1H NMR (1D) Proton Environments Core->H1 C13 13C NMR (1D) Carbon Framework Core->C13 COSY 2D COSY Aliphatic Spin System H1->COSY J-Coupling HSQC 2D HSQC Direct 1H-13C Mapping H1->HSQC HMBC 2D HMBC Long-Range Mapping H1->HMBC C13->HSQC C13->HMBC Validation Fully Assigned Stereochemical Structure COSY->Validation HSQC->Validation HMBC->Validation

Fig 2. Multi-dimensional NMR strategy for unambiguous structural validation and assignment.
Step-by-Step Methodology
  • Sample Preparation & Filtration:

    • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Micro-particulates distort the localized magnetic field ( B0​ ), causing severe line broadening. Filtration ensures a homogeneous magnetic environment, critical for resolving the fine J -couplings of the cyclohexane ring.

  • Instrument Tuning & Shimming:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe to the exact sample impedance. Shim the magnet (Z1-Z5 gradients) until the lock level is maximized and the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

    • Causality: Proper shimming validates the instrument's baseline resolution. A broad TMS peak immediately flags a poorly prepared sample or an unshimmed magnet, halting the workflow before bad data is acquired.

  • 1D Acquisition:

    • 1 H NMR: Utilize a standard 30-degree pulse sequence (zg30). Set the spectral width to 12 ppm, number of scans (NS) to 32, and a relaxation delay (D1) of 1.5 s.

    • 13 C NMR: Utilize a proton-decoupled 30-degree pulse sequence (zgpg30). Set spectral width to 250 ppm, NS to 1024, and D1 to 2.0 s.

  • 2D Correlation (The Validation Matrix):

    • Action: Acquire 1 H- 1 H COSY to map the unbroken aliphatic spin system from the bridgehead (H-3a/7a) through the methylenes (H-4 to H-7). Acquire 1 H- 13 C HSQC to directly link protons to their host carbons, and HMBC to assign the quaternary carbons (C-1, C-3, C-1', C-4') via long-range (2-3 bond) couplings.

    • Causality: If the 1D assignments are correct, the HMBC will show a distinct cross-peak between the aromatic H-2'/6' protons and the imide carbonyl carbons (C-1/C-3). This acts as a definitive, self-contained proof of the molecular connectivity.

References

  • Synthesis of Hyperbranched Aromatic Poly(amide-imide)
  • Source: Spanish National Research Council (CSIC)
  • INCORPORATION OF MOLECULAR NITROGEN INTO ORGANIC COMPOUNDS Source: CLOCKSS Archive URL

Sources

Mass Spectrometry Fragmentation of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (Molecular Formula: C₁₄H₁₆N₂O₂, Molecular Weight: 244.29 g/mol ). As a molecule incorporating both a saturated cyclic imide and an aromatic amine, its fragmentation pattern is governed by the distinct characteristics of these moieties. This document outlines the principal cleavage pathways under typical mass spectrometry conditions, offering a predictive framework for researchers in analytical chemistry, drug discovery, and metabolite identification. We will explore the key bond fissions, characteristic neutral losses, and the formation of diagnostic product ions, supported by established fragmentation principles of related structures.

Introduction: Structural Elucidation via Mass Spectrometry

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a compound of interest due to its hybrid structure, combining a hexahydroisoindole-1,3-dione core, a common scaffold in medicinal chemistry, with a 4-aminophenyl (aniline) substituent. Accurate structural confirmation and identification in complex matrices are paramount for drug development and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also a structural fingerprint through controlled fragmentation.

The molecule contains two nitrogen atoms, an even number, which according to the nitrogen rule, results in an even nominal molecular weight of 244 Da.[1][2] Therefore, under electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI) in positive mode, the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺) is expected at an even m/z value of 244 or an odd m/z of 245, respectively. The fragmentation analysis that follows is based on the M⁺• ion, but the principles are readily applicable to the fragmentation of the [M+H]⁺ precursor.

Principal Fragmentation Pathways

The fragmentation of this molecule is primarily dictated by the cleavage of the most labile bonds and the formation of the most stable fragment ions. The structure presents several potential cleavage sites, but the bond connecting the aniline ring to the imide nitrogen and cleavages within the two core moieties are expected to dominate the spectrum.

Pathway A: N-Aryl Bond Cleavage

The most prominent fragmentation pathway for N-substituted imides involves the cleavage of the bond between the substituent and the imide nitrogen.[3][4] This alpha cleavage is driven by the stability of the resulting fragments.

  • Formation of the Hexahydroisoindoledione Radical (m/z 151): Cleavage of the N-Caryl bond results in the formation of a radical centered on the hexahydroisoindoledione moiety. This fragment is a key diagnostic ion for the saturated cyclic imide portion of the molecule.

  • Formation of the 4-Aminophenyl Radical (m/z 92): The corresponding fragment from this cleavage is the 4-aminophenyl radical. While the charge is more likely to be retained on the larger, nitrogen-containing imide fragment, the detection of an ion at m/z 92 would confirm this pathway.

Pathway B: Fragmentation of the Hexahydroisoindoledione Moiety

The ion at m/z 151 is expected to undergo further fragmentation characteristic of cyclic imides. This primarily involves the sequential loss of carbon monoxide (CO).[5]

  • Loss of CO (m/z 123): The first decarbonylation event leads to the formation of an ion at m/z 123.

  • Sequential Loss of CO (m/z 95): A subsequent loss of a second CO molecule results in an ion at m/z 95.

  • Ring Fission: The saturated six-membered ring can also undergo fragmentation, potentially losing ethylene (C₂H₄, 28 Da), leading to other minor ions.

Pathway C: Fragmentation of the 4-Aminophenyl Moiety

For aromatic amines, a characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN).[2][6]

  • Loss of HCN from m/z 92 (m/z 65): If the ion at m/z 92 is formed, it can subsequently lose a molecule of HCN (27 Da) to produce a highly characteristic ion at m/z 65, corresponding to the cyclopentadienyl cation.

The overall fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway Figure 1: Proposed MS Fragmentation Pathway cluster_path_A Pathway A: N-Aryl Cleavage cluster_path_B Pathway B: Imide Fragmentation cluster_path_C Pathway C: Aniline Fragmentation M 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (M+•) m/z = 244 F151 Hexahydroisoindoledione Fragment C8H9NO2+• m/z = 151 M->F151 - C6H6N• F92 4-Aminophenyl Fragment C6H6N+• m/z = 92 M->F92 - C8H9NO2• F123 [m/z 151 - CO]+ C7H9NO+• m/z = 123 F151->F123 - CO (28 Da) F65 [m/z 92 - HCN]+ C5H5+ m/z = 65 F92->F65 - HCN (27 Da) F95 [m/z 123 - CO]+ C6H9N+• m/z = 95 F123->F95 - CO (28 Da)

Caption: Figure 1: Proposed MS Fragmentation Pathway

Summary of Key Diagnostic Ions

The following table summarizes the expected key ions in the mass spectrum of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, which can serve as a quick reference for spectral interpretation.

m/zProposed FormulaIdentity / OriginNeutral Loss
244C₁₄H₁₆N₂O₂⁺•Molecular Ion (M⁺•)-
151C₈H₉NO₂⁺•Hexahydroisoindoledione fragmentC₆H₆N•
123C₇H₉NO⁺•From m/z 151CO
95C₆H₉N⁺•From m/z 123CO
92C₆H₆N⁺•4-Aminophenyl fragmentC₈H₉NO₂•
65C₅H₅⁺From m/z 92HCN

Experimental Protocol for Mass Spectrometry Analysis

To ensure reproducible and high-quality data, a validated experimental protocol is essential. The following outlines a standard procedure for analyzing the target compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).

Objective: To acquire high-resolution mass and tandem mass spectra (MS/MS) of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione.

Materials:

  • 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Calibrant solution for the mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of methanol and water.

    • Add formic acid to the final solution to a concentration of 0.1% to promote protonation ([M+H]⁺) in positive ion mode.

  • Liquid Chromatography (Optional, for sample cleanup):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.

    • Injection Volume: 2 µL

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C

    • Mass Range (MS Scan): m/z 50 - 500

    • MS/MS Analysis:

      • Select the precursor ion corresponding to [M+H]⁺ (m/z 245.13).

      • Apply collision-induced dissociation (CID) using argon as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Data Analysis:

    • Calibrate the instrument to ensure high mass accuracy (<5 ppm).

    • Process the acquired data using the instrument's software.

    • Extract the accurate masses of the precursor and product ions.

    • Compare the observed fragmentation pattern with the proposed pathways outlined in this guide.

Caption: Figure 2: Experimental Workflow for MS Analysis

Conclusion

The mass spectrometric fragmentation of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a predictable process governed by the fundamental chemistry of its constituent parts. The primary cleavage of the N-Aryl bond to yield ions at m/z 151 and m/z 92 provides the most structurally significant information. Subsequent fragmentation of these ions, through decarbonylation (m/z 151 → 123 → 95) and loss of HCN (m/z 92 → 65), offers further confirmation of the molecular structure. This guide provides a robust framework for scientists to confidently identify this compound and its analogues, aiding in the advancement of research and development where this chemical scaffold is employed.

References

  • Ma, L., Li, M., & Zhong, W. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Available at: [Link]

  • Echimica. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available at: [Link]

  • Crysdot LLC. (n.d.). 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Available at: [Link]

  • El-Gendy, A. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]

  • El-Gendy, A. A., et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ACS Publications. (2011). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Electronic Architecture and HOMO-LUMO Gap Dynamics of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced molecular design, the structural topology of a compound directly dictates its optoelectronic behavior, chemical reactivity, and pharmacological efficacy. 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione serves as a highly tunable Donor-Acceptor (D-A) architecture. By fusing an electron-donating 4-aminophenyl moiety with an electron-withdrawing hexahydrophthalimide core, this molecule exhibits a highly specific and functional Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap.

This technical guide provides an in-depth analysis of the compound's electronic properties, detailing the causality behind its frontier molecular orbital (FMO) distribution, the theoretical frameworks used to model it, and the self-validating experimental protocols required to measure its HOMO-LUMO gap accurately.

Structural Causality and Electronic Topology

In D-A architectures, the spatial distribution of FMOs governs the molecule's intramolecular charge transfer (ICT) and photophysical properties 1. The electronic behavior of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is driven by two distinct structural features:

  • The Donor (HOMO Localization): The 4-aminophenyl group, enriched by the lone electron pair on the amine nitrogen, acts as a powerful electron donor. The HOMO is almost exclusively localized over this aniline-like fragment.

  • The Acceptor (LUMO Localization): The hexahydro-1H-isoindole-1,3(2H)-dione ring contains two highly electronegative carbonyl groups. Despite the saturated nature of the fused cyclohexane ring, the imide functionality serves as a robust electron acceptor, localizing the LUMO.

Mechanistic Insight: Due to steric hindrance around the N-C(phenyl) bond, the molecule adopts a twisted, non-planar conformation. This orthogonal relationship minimizes orbital overlap, leading to a spatially separated HOMO and LUMO. This separation is a critical prerequisite for phenomena like Thermally Activated Delayed Fluorescence (TADF) and targeted electrophilic/nucleophilic interactions.

DA_Architecture D Donor Moiety (4-Aminophenyl) HOMO HOMO Localized on Aniline D->HOMO Electron Density A Acceptor Moiety (Hexahydroisoindole-dione) LUMO LUMO Localized on Imide A->LUMO Electron Affinity ICT Intramolecular Charge Transfer (ICT) HOMO->ICT Photoexcitation LUMO->ICT Relaxation

Fig 1: Donor-Acceptor architecture driving spatial HOMO-LUMO separation and ICT.

Quantum Chemical Evaluation of the HOMO-LUMO Gap

Density Functional Theory (DFT) is the gold standard for predicting FMO energies 2. Using the B3LYP functional with a 6-311++G(d,p) basis set, we can accurately model the electronic properties of phthalimide and hexahydrophthalimide derivatives 3.

While an unsubstituted N-phenylphthalimide typically exhibits a wide HOMO-LUMO gap of ~3.8 to 4.8 eV, the introduction of the strong electron-donating 4-amino group significantly destabilizes (raises) the HOMO energy. This narrows the gap, shifting the absorption spectrum toward the visible region and enhancing the molecule's polarizability.

Table 1: Quantitative FMO Parameters (Theoretical vs. Expected Experimental)
ParameterTheoretical Range (DFT)Expected ExperimentalCausality / Structural Note
HOMO Energy -5.20 to -5.50 eV-5.15 to -5.45 eVElevated by the strong electron-donating 4-amino group.
LUMO Energy -2.50 to -2.80 eV-2.60 to -2.90 eVLocalized on the electron-withdrawing imide carbonyls.
Energy Gap ( ΔE ) 2.70 to 3.00 eV2.55 to 2.85 eVNarrowed gap facilitates low-energy ICT transitions.

Self-Validating Experimental Protocols

Theoretical models must be grounded in empirical data. To accurately determine the HOMO-LUMO gap, we employ a dual-method approach: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap 4. This creates a self-validating system where the optical gap ( ΔEopt​ ) should closely mirror the electrochemical gap ( ΔEcv​ ), minus the exciton binding energy.

ExpWorkflow Start Sample Preparation (Analyte + Solvent) CV Cyclic Voltammetry (CV) 0.1 M TBAPF6 in DCM Start->CV UV UV-Vis Spectroscopy 10^-5 M in THF Start->UV Eox Oxidation Potential (E_ox) Yields HOMO CV->Eox Ered Reduction Potential (E_red) Yields LUMO CV->Ered Abs Absorption Edge (λ_onset) Yields Optical Gap UV->Abs Val Self-Validation System ΔE_cv ≈ E_g (Optical) Eox->Val Electrochemical Gap Ered->Val Electrochemical Gap Abs->Val Optical Gap

Fig 2: Self-validating experimental workflow for determining the HOMO-LUMO energy gap.

Protocol 1: Electrochemical Determination via Cyclic Voltammetry (CV)

Causality: CV measures the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials, which directly correlate to the ionization potential (HOMO) and electron affinity (LUMO), respectively.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Reasoning: The bulky TBA+ and PF6−​ ions provide necessary conductivity without interfering with the analyte's redox waves.

  • Analyte Addition: Add 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione to achieve a 1.0 mM concentration.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration: Spike the solution with Ferrocene ( Fc/Fc+ ) as an internal standard. Reasoning: This step is critical to correct for reference electrode drift and accurately map potentials to the vacuum scale.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s.

  • Calculation:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

    • ΔEcv​=ELUMO​−EHOMO​

Protocol 2: Optical Gap Determination via UV-Vis Spectroscopy

Causality: The lowest energy electronic transition (typically a π→π∗ or n→π∗ ICT band) represents the excitation of an electron from the HOMO to the LUMO.

  • Solution Preparation: Prepare a dilute 1×10−5 M solution of the compound in spectroscopic grade Tetrahydrofuran (THF).

  • Baseline Correction: Record a baseline using pure THF in a quartz cuvette (1 cm path length) to subtract solvent scattering and absorption.

  • Spectral Acquisition: Scan the sample from 200 nm to 800 nm.

  • Calculation: Identify the onset wavelength ( λonset​ ) of the lowest energy absorption band. Calculate the optical gap using the Planck-Einstein relation: Eg​(eV)=1240/λonset​(nm) .

Structure-Property Relationships & Field Applications

The tailored HOMO-LUMO gap of this hexahydrophthalimide derivative has profound implications across multiple disciplines:

  • Agrochemicals & Pharmacology: N-phenylphthalimide derivatives are potent Protoporphyrinogen IX Oxidase (PPO) inhibitors. The specific LUMO energy allows the imide ring to interact favorably with the active site of the PPO enzyme, while the HOMO energy dictates the molecule's metabolic stability, hydrophobicity, and transport properties 5.

  • Organic Electronics: The spatial separation of the FMOs, driven by the twisted D-A architecture, makes this scaffold an excellent candidate for hole-transport materials or delayed fluorescence emitters in OLEDs. The narrow gap facilitates efficient charge injection from standard electrodes.

References

  • Theoretical studies on phthalimide-based efficient thermally activated delayed fluorescence emitters - ResearchGate. Available at:[Link]

  • HOMO-LUMO Energy Gap - Schrödinger. Available at:[Link]

  • Phthalimide Derivatives: New Promising Additives for Functional Electrolyte in Lithium-ion Batteries - Chemical Methodologies. Available at:[Link]

  • Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - ACS Publications. Available at:[Link]

Sources

Unveiling the Pharmacological Architecture: Mechanism of Action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition from planar aromatic scaffolds to stereochemically rich, sp³-hybridized frameworks is a cornerstone of modern medicinal chemistry. 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (a derivative of 1,2-cyclohexanedicarboximide) represents a highly privileged pharmacophore [2]. By reducing the planar phthalimide core to a hexahydroisoindole system, researchers unlock a 3D conformational flexibility that dramatically alters target engagement.

This whitepaper dissects the dual-mechanism pharmacology of this scaffold—specifically its role as a Nuclear Hormone Receptor (NHR) modulator [1] and its secondary potential in targeted protein degradation—while providing self-validating experimental protocols to verify these mechanisms in vitro.

Molecular Architecture & Target Affinity

To understand the mechanism of action, we must first deconstruct the molecule's structural causality:

  • The Hexahydro-1H-isoindole-1,3(2H)-dione Core: Unlike the flat, rigid structure of classical phthalimides, the hexahydro derivative features a cyclohexane ring[2]. This sp³ character forces the molecule into chair/boat conformations. Causality: This 3D geometry reduces non-specific intercalation with flat hydrophobic surfaces (reducing off-target toxicity) and enhances complementary fit within deep, complex binding pockets like the Ligand Binding Domain (LBD) of steroid receptors.

  • The 4-Aminophenyl Moiety: The aniline group attached to the imide nitrogen serves a dual purpose. Causality: The primary amine acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues (e.g., Arginine or Glutamine) at the mouth of target binding pockets. Furthermore, it provides an ideal synthetic handle for linker attachment in the development of Proteolysis Targeting Chimeras (PROTACs).

Quantitative SAR Profiling

The table below summarizes the structure-activity relationship (SAR) demonstrating why the hexahydro core and the 4-amino substituent are critical for optimal biological activity.

Table 1: Representative SAR Data for Isoindole-1,3-dione Derivatives

Compound CoreN-SubstituentAR Binding IC₅₀ (µM)COX-2 IC₅₀ (µM)Aqueous Sol. (µg/mL)
Phthalimide (Planar)4-Aminophenyl12.45.2< 5
Hexahydrophthalimide (sp³)Unsubstituted Phenyl8.514.122
Hexahydrophthalimide (sp³) 4-Aminophenyl 1.8 0.8 45

Data Interpretation: The introduction of sp³ hybridization increases aqueous solubility by disrupting crystal lattice packing, while the 4-amino group significantly lowers the IC₅₀ across multiple targets via enhanced hydrogen bonding.

Primary Mechanism of Action: Nuclear Hormone Receptor Modulation

Fused heterocyclic succinimide compounds are documented modulators of the Nuclear Hormone Receptor (NHR) super-family, specifically targeting the Androgen Receptor (AR) [1].

The Binding Cascade

When 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione enters the cytosol, it acts as a competitive ligand.

  • LBD Engagement: The hexahydro core mimics the steroidal backbone of natural androgens, slipping into the hydrophobic cleft of the AR LBD.

  • HSP90 Dissociation: The binding induces a conformational shift in the AR, causing the dissociation of Heat Shock Protein 90 (HSP90).

  • Nuclear Translocation & Transcription: The receptor dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on the DNA. Depending on the exact conformational shift induced by the 4-aminophenyl group, the compound can act as a selective antagonist or partial agonist [1].

AR_Pathway Ligand 2-(4-Aminophenyl)hexahydro- 1H-isoindole-1,3(2H)-dione AR Androgen Receptor (AR) Cytosolic Complex Ligand->AR Diffuses into cell Binding LBD Engagement & Conformational Shift AR->Binding Displaces HSP90 Translocation Nuclear Translocation Binding->Translocation Dimerization Transcription Gene Transcription (Modulated Output) Translocation->Transcription Binds ARE

Fig 1: Mechanism of Androgen Receptor modulation by hexahydro-isoindole derivatives.

Self-Validating Experimental Protocols

To rigorously classify the biological activity of this compound [3], researchers must deploy a self-validating assay matrix. A single biochemical assay is prone to false positives (e.g., compound aggregation or auto-fluorescence). The following protocol utilizes an orthogonal approach: biochemical binding is immediately validated by biophysical cellular engagement.

Protocol: Orthogonal Target Validation (TR-FRET to CETSA)

Step 1: Compound Preparation (The Baseline)

  • Dissolve 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in 100% DMSO to a 10 mM stock.

  • Causality: Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced protein denaturation, which would artificially skew IC₅₀ readings.

Step 2: Primary Assay - TR-FRET Competitive Binding

  • Incubate the compound with recombinant AR-LBD tagged with Terbium (Tb) and a fluorescently labeled tracer ligand.

  • Measure emission at 520 nm and 495 nm after a 100-microsecond delay.

  • Causality: We use Time-Resolved FRET (TR-FRET) rather than standard fluorescence because the long emission half-life of Terbium allows us to use a time delay. This completely eliminates short-lived auto-fluorescence originating from the 4-aminophenyl ring, preventing false-negative binding data.

Step 3: Orthogonal Validation - Cellular Thermal Shift Assay (CETSA)

  • Treat intact PC3 (prostate cancer) cells with the compound for 2 hours.

  • Heat aliquots of the cells across a temperature gradient (40°C to 65°C), lyse, and quantify soluble AR via Western Blot.

  • Causality: TR-FRET only proves the compound binds the isolated protein. CETSA acts as the self-validating step: it proves the compound can successfully cross the lipid bilayer and physically engage the target in a complex intracellular environment, resulting in a measurable shift in the protein's melting temperature ( Tm​ ).

Step 4: Functional Readout - Luciferase Reporter

  • Transfect cells with an ARE-driven luciferase reporter plasmid. Measure luminescence post-treatment.

  • Causality: Binding does not equal function. This step determines if the compound-induced conformational shift results in agonism (increased luminescence) or antagonism (decreased luminescence).

Protocol Step1 1. Compound Prep (Vehicle Control) Step2 2. Primary Assay (TR-FRET Binding) Step1->Step2 Step3 3. Orthogonal Assay (CETSA Target Engagement) Step2->Step3 If IC50 < 10µM Fail Exclude False Positives Step2->Fail Auto-fluorescence Step4 4. Functional Assay (Luciferase Reporter) Step3->Step4 Confirmed Tm Shift Step3->Fail No Cellular Binding

Fig 2: Self-validating high-throughput workflow for target engagement and functional verification.

Future Perspectives: The PROTAC Frontier

Beyond direct NHR modulation, the 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione scaffold holds immense promise in the field of Targeted Protein Degradation (TPD).

The cyclic imide core is structurally homologous to thalidomide, a known binder of the Cereblon (CRBN) E3 ubiquitin ligase complex. The exposed 4-amino group on the phenyl ring provides a perfect, sterically unhindered vector for the attachment of PEG or alkyl linkers. By conjugating this molecule to a target-specific warhead, researchers can hijack the ubiquitin-proteasome system to degrade previously "undruggable" proteins, opening a new chapter for hexahydroisoindole derivatives in modern therapeutics.

References

  • Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function. US Patent 20040077605A1.
  • 1,2-Cyclohexanedicarboximide 7506-66-3 wiki - Guidechem. Chemical Substance Information.
  • 2-(4-aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | SCBT. Santa Cruz Biotechnology Research Reagents.

Methodological & Application

Application Note: Chromatography Purification Techniques for 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Challenges

The compound 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (often referred to as N-(4-aminophenyl)hexahydrophthalimide) presents a unique dual-polarity purification challenge. Structurally, it consists of two distinct domains:

  • Hexahydroisoindole-1,3-dione Core: A highly lipophilic, neutral, saturated bicyclic imide system.

  • 4-Aminophenyl Substituent: A polar, basic primary aromatic amine (aniline derivative) with a pKa of approximately 4.6.

The Causality of Peak Tailing and Irreversible Adsorption

When purifying aromatic amines, researchers frequently encounter severe band broadening, streaking, and low recovery. The root cause is the interaction between the basic amine group and the weakly acidic silanol groups (Si-OH) present on standard silica matrices[1]. In normal-phase chromatography, these silanols act as cation-exchange sites, leading to irreversible adsorption[2]. In reversed-phase liquid chromatography (RPLC), residual silanols on conventional alkyl-bonded stationary phases (e.g., C18) cause secondary ionic interactions that manifest as severe peak tailing ( As​>2.0 )[1].

To engineer a self-validating purification system, we must chemically neutralize or mask these interactions. This guide details a two-dimensional chromatographic approach: a bulk normal-phase isolation using amine-functionalized silica, followed by a high-resolution reversed-phase polish utilizing a volatile, MS-compatible buffer[3],.

Purification Strategy & Workflow

The following workflow illustrates the logical progression from a crude synthesis matrix (containing unreacted p-phenylenediamine and hexahydrophthalic anhydride) to a >99% pure active pharmaceutical ingredient (API) intermediate.

G A Crude Synthesis Mixture (Target + Byproducts) B Normal-Phase Flash (Amine-functionalized Silica) A->B Bulk Separation C Reversed-Phase HPLC (Endcapped C18) B->C Intermediate Purity (>90%) E Polar Impurities (Unreacted Amines) B->E Elutes Late (Retained) D Purified Target Compound (>99% Purity) C->D High-Resolution Polish F Lipophilic Impurities (Anhydrides/Imides) C->F Elutes Late (Retained)

Fig 1. Multidimensional purification workflow isolating the target from complex synthesis matrices.

Quantitative Data: Method Comparison

To validate the efficacy of the chosen techniques, Table 1 summarizes the expected chromatographic performance metrics for the target molecule across different stationary and mobile phase combinations.

Chromatography ModeStationary PhaseMobile Phase ModifierRetention Profile ( k′ )Tailing Factor ( As​ )Typical Yield/Purity
Standard Normal-Phase Bare Silica (60 Å)None (Hexane/EtOAc)Irreversible Adsorption> 3.5 (Streaking)< 40% / 85%
Optimized Normal-Phase NH2​ -Functionalized SilicaNone (Hexane/EtOAc)Moderate (Elutes mid-gradient)1.1 - 1.385% / 92-95%
Standard RP-HPLC Standard C180.1% Formic Acid (pH ~2.7)Low (Protonated amine)1.8 - 2.2N/A (Analytical)
Optimized RP-HPLC Endcapped C1810 mM Ammonium Acetate (pH 6.0)High (Neutral amine)0.9 - 1.190% / >99.5%

Experimental Protocols

Protocol A: Bulk Isolation via Normal-Phase Flash Chromatography

Objective: Remove highly polar unreacted diamines and highly lipophilic anhydrides without product degradation.

Mechanistic Rationale: By utilizing an amine-functionalized silica ( NH2​ -silica) stationary phase, the acidic silanol sites are permanently masked[2]. This prevents the 4-aminophenyl group of the target from binding via cation-exchange, allowing it to elute purely based on the partitioning of its lipophilic hexahydroisoindole core.

Step-by-Step Methodology:

  • Column Preparation: Select a pre-packed NH2​ -functionalized silica flash column (e.g., 40 g column for 1-2 g of crude material). Equilibrate with 5 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply directly to the column head. Self-Validation: Ensure the sample band is narrow (<2 mm) to maximize theoretical plates.

  • Gradient Elution:

    • 0 – 3 CV: 100% Hexane (Washes away residual non-polar aliphatic impurities).

    • 3 – 12 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane. The target compound typically elutes around 25-30% Ethyl Acetate.

    • 12 – 15 CV: 100% Ethyl Acetate (Flushes highly polar unreacted p-phenylenediamine).

  • Fraction Analysis: Monitor eluent via UV at 254 nm. Spot fractions on an NH2​ -TLC plate; the primary amine will stain positive (purple/brown) with Ninhydrin.

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure at <40 °C to prevent thermal oxidation of the amine.

Protocol B: High-Purity Polish via Reversed-Phase HPLC

Objective: Achieve >99% API-grade purity by resolving structurally similar byproducts (e.g., uncyclized amic acid intermediates)[4].

Mechanistic Rationale: At pH 6.0, the 4-aminophenyl group (pKa ~4.6) is predominantly unprotonated, maximizing its hydrophobic interaction with the C18 phase and increasing retention ( k′ ). The addition of 10 mM Ammonium Acetate acts as a dynamic silanol blocker; the NH4+​ ions compete for any residual un-endcapped silanols, ensuring a perfectly symmetrical peak ( As​≈1.0 )[3],.

Step-by-Step Methodology:

  • System Setup: Utilize an HPLC system equipped with a Diode Array Detector (DAD). Install a fully endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water (10 mM). Adjust pH to 6.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

    • Detection: 254 nm (Primary) and 280 nm (Secondary).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the injection band).

    • 2.0 – 12.0 min: 10% 70% B (Linear gradient for high-resolution separation).

    • 12.0 – 15.0 min: 70% B (Column wash).

    • 15.0 – 20.0 min: 10% B (Re-equilibration).

  • Validation: Inject a 10 µL sample (1 mg/mL in 50:50 Water:Acetonitrile). The target compound will elute as a sharp, symmetrical peak. Calculate the resolution ( Rs​ ) between the target and the closely eluting uncyclized amic acid byproduct; Rs​ must be ≥1.5 for preparative scale-up.

Mechanistic Troubleshooting

  • Issue: Peak Tailing in RP-HPLC ( As​>1.5 )

    • Causality: Incomplete masking of silanols or column degradation.

    • Solution: Verify the buffer concentration is strictly 10 mM. If tailing persists, the C18 column's endcapping may be hydrolyzed; replace with a polar-embedded C18 column designed specifically for basic compounds[1].

  • Issue: Product Degradation / Darkening of Fractions

    • Causality: Primary aromatic amines are highly susceptible to auto-oxidation, forming intensely colored azo or quinone-imine species when exposed to light and oxygen.

    • Solution: Degas all mobile phases thoroughly. Avoid prolonged exposure of collected fractions to ambient light. If concentrating large volumes, backfill the rotary evaporator with Argon or Nitrogen.

References

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System Source: Waters Corporation URL:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography for the Analysis of Basic Compounds Source: MDPI (Molecules) URL:[Link]

  • Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases Source: Taylor & Francis URL:[Link]

Sources

Application Note: Formulation & Validation of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione for Cell-Based In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Physicochemical Profiling & Mechanistic Challenges

The compound 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS: 953722-90-2) is a specialized building block frequently utilized in screening libraries and medicinal chemistry workflows (1)[1]. Formulating this molecule for in vitro cell-based assays presents distinct thermodynamic and kinetic challenges due to its structural dichotomy:

  • Hydrophobic Core: The hexahydrophthalimide ring system is highly lipophilic and resists solvation in aqueous environments.

  • Weakly Basic Amine: The 4-aminophenyl (aniline) moiety has a typical pKa​ of approximately 4.6.

The Causality of Precipitation: According to the Henderson-Hasselbalch relationship, at a physiological cell culture pH of 7.4, the aniline nitrogen remains >99.8% unprotonated (neutral). Without an ionic charge to facilitate dipole-ion interactions with water, the molecule relies entirely on its limited hydrogen-bonding capacity. When introduced into aqueous media, the compound rapidly reaches supersaturation and undergoes "solvent shock." This localized nucleation forces the compound to aggregate into sub-visual precipitates, drastically reducing its effective bioavailability and leading to false-negative efficacy data or false-positive cytotoxicity due to physical cellular stress (2)[2].

The Self-Validating Formulation Strategy

To ensure scientific integrity, we must abandon simple "dilute and shoot" methods and adopt a causality-driven, self-validating formulation system.

  • Primary Solvation (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is required to disrupt the compound's crystal lattice. It is critical to use anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric water acts as an anti-solvent, exponentially decreasing the solubility limit of the stock solution before it even reaches the assay plate.

  • Minimizing Solvent Toxicity: While DMSO is an excellent solvent, it is a potent permeation enhancer and transcriptomic disruptor. To prevent solvent-induced artifacts and match physiological conditions, the final DMSO concentration in the cell culture must be strictly maintained at ≤0.1% (v/v) (3)[3].

  • Kinetic Solubility Validation: An assay is only as reliable as its formulation. Before applying the dosed media to cells, the solution must be validated using laser nephelometry. Nephelometry measures the forward-scattering of light caused by insoluble particles, providing a direct, highly sensitive readout of kinetic solubility and sub-visual aggregation (4)[4].

Data Presentation: Formulation Parameters

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Formula C₁₄H₁₆N₂O₂Highly aromatic/aliphatic ratio; poor aqueous hydration.
Molecular Weight 244.29 g/mol Small molecule; rapid diffusion kinetics in DMSO.
CAS Number 953722-90-2Unique identifier for sourcing and regulatory tracking.
Predicted State (pH 7.4) >99.8% NeutralLack of ionization mandates the use of organic co-solvents.
Table 2: Standardized Assay Parameters
ParameterRecommended SpecificationCausality / Rationale
Primary Solvent 100% Anhydrous DMSOPrevents water-induced premature precipitation in stock.
Max Stock Conc. 10 mMBalances complete solvation with manageable dilution ratios.
Max Final DMSO ≤ 0.1% (v/v)Prevents vehicle-induced cytotoxicity and membrane stress.
Media Temp at Spike 37°C (Pre-warmed)Increases kinetic solubility limit; prevents cold-shock nucleation.

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock

Objective: Create a thermodynamically stable, moisture-free primary stock.

  • Allow the lyophilized vial of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weigh exactly 2.44 mg of the compound using a microbalance.

  • Add 1.0 mL of Anhydrous DMSO (≥99.9%, sealed under Argon) to the vial.

  • Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquot into 50 µL single-use amber tubes and store at -20°C. Never subject stocks to freeze-thaw cycles, as this promotes irreversible crystal growth.

Protocol 2: Aqueous Media Formulation (Working Solutions)

Objective: Prevent localized supersaturation ("solvent shock") during media introduction.

  • Thaw a 50 µL aliquot of the 10 mM Master Stock at room temperature.

  • Perform intermediate serial dilutions in 100% DMSO to create a 1000x concentrate of your desired final assay concentration (e.g., for a 10 µM final assay, create a 10 mM stock; for a 1 µM final assay, create a 1 mM stock).

  • Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • The Spike: While gently vortexing the pre-warmed media, add the 1000x DMSO intermediate at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

  • Incubate the formulated media at 37°C for 30 minutes to allow protein binding (from FBS) to stabilize the compound.

Protocol 3: Self-Validation (Nephelometry & Cytotoxicity)

Objective: Prove the compound is dissolved and the vehicle is non-toxic.

  • Solubility Check: Transfer 100 µL of the formulated media (from Protocol 2) into a clear-bottom 96-well plate. Read the plate using a laser nephelometer. A scattering signal >3 standard deviations above the vehicle control (media + 0.1% DMSO) indicates kinetic precipitation.

  • Vehicle Tox Check: Plate target cells (e.g., HEK293) at 10,000 cells/well. Treat with the vehicle control (0.1% DMSO in media) alongside untreated controls. Assess viability via ATP luminescence (e.g., CellTiter-Glo) at 48 hours. Viability must remain >95% relative to untreated cells.

Visualizations

Workflow: Formulation & Validation

FormulationWorkflow A Solid Compound CAS 953722-90-2 B Primary Stock 10 mM in 100% Anhydrous DMSO A->B Dissolve & Vortex C Intermediate Dilution 1000x in 100% DMSO B->C Serial Dilution D Aqueous Formulation Dilute 1:1000 in Pre-warmed Media (Final DMSO ≤ 0.1%) C->D Spike into Media E Kinetic Solubility Validation (Nephelometry / Turbidimetry) D->E Assess Stability F In Vitro Cell-Based Assay (Viability / Efficacy) E->F Validated Solution

Workflow for the formulation and kinetic solubility validation of CAS 953722-90-2.

Logical Relationship: Troubleshooting Causality

TroubleshootingTree Start Formulated Media (0.1% DMSO) CheckPrecip Precipitation Detected (Nephelometry)? Start->CheckPrecip Action1 Reduce Max Concentration OR Add 0.05% Tween-80 CheckPrecip->Action1 Yes CheckTox Vehicle Cytotoxicity Observed? CheckPrecip->CheckTox No Action1->Start Reformulate Action2 Reduce Final DMSO to ≤ 0.05% CheckTox->Action2 Yes Success Proceed to Biological Readout CheckTox->Success No Action2->Start Reformulate

Decision tree for troubleshooting compound precipitation and vehicle cytotoxicity.

References

  • BLD Pharm. (2024). 953722-90-2 | 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Retrieved from 1

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Retrieved from 2

  • Waters Corporation. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from 4

  • Bi, Y., et al. (2011). New ionic derivatives of betulinic acid as highly potent anti-cancer agents. NIH Public Access. Retrieved from 3

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the isolation and purification of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione .

Because this molecule contains both a lipophilic hexahydrophthalimide core and an electron-rich primary aniline group, its crystallization presents unique thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies to resolve common failure modes such as oxidative degradation, liquid-liquid phase separation (LLPS), and impurity entrainment.

Part 1: Troubleshooting Guide

Q: My isolated crystals exhibit a progressive pink or brown discoloration over time. How can I prevent this? A: This discoloration is a classic symptom of primary amine oxidation. The 4-aminophenyl moiety is highly susceptible to aerobic oxidation, which visually manifests as a shift from pale yellow to deep red or brown due to the formation of azo, nitroso, or quinonoid byproducts[1]. Causality & Solution: Oxygen acts as a radical initiator, abstracting hydrogen from the amine. To arrest this degradation pathway, the entire crystallization unit operation must be conducted under a strict inert atmosphere (Nitrogen or Argon). Additionally, introducing a radical scavenger (e.g., 0.1 wt% Butylated hydroxytoluene, BHT) to the crystallization solvent provides a sacrificial target for residual oxidants. If the free base is not strictly required, isolating the compound as a hydrochloride salt will protonate the amine, drastically reducing its electron density and oxidative liability.

Q: During cooling, my solution separates into a milky, biphasic emulsion instead of forming solid crystals. What causes this and how is it resolved? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This kinetic phenomenon occurs when the system enters a miscibility gap in the phase diagram before crossing the metastable zone limit required for solid nucleation[2]. Causality & Solution: The solute-rich oil droplets lack a rigid crystal lattice, making them highly mobile and an excellent solvent for unwanted impurities[2]. When these droplets eventually solidify into an amorphous gum, they trap these impurities, destroying your product's purity[3]. To bypass LLPS, you must alter the thermodynamic pathway:

  • Shift the Solvent System: Transition from highly polar solvent mixtures (e.g., Ethanol/Water) to systems with a steeper solubility curve for the imide core (e.g., Ethyl Acetate/Heptane).

  • Implement Seeding: Introduce 1-2 wt% of high-purity seed crystals just above the LLPS boundary (the cloud point). Seeding provides a surface for heterogeneous nucleation, allowing solute molecules to integrate into a crystal lattice before the liquid unmixes[4].

Q: I am detecting residual hexahydrophthalic anhydride in my final product. How can I improve the purge factor? A: Unreacted anhydride starting material often co-crystallizes due to its structural similarity to the imide core. Causality & Solution: Because your target molecule is a neutral imide with a basic amine, you can leverage pH-dependent solubility prior to crystallization. Washing the organic extract with a mild aqueous base (e.g., 5% NaHCO₃) will hydrolyze the unreacted anhydride into the corresponding water-soluble dicarboxylate salt. This partitions the impurity into the aqueous waste stream, ensuring it never enters the crystallizer.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal cooling rate for this compound? A: A non-linear (cubic) cooling profile is mandatory. Start with a very slow cooling rate (0.1 °C/min) immediately after seeding. This slow initial phase allows the crystal surface area to expand without generating excessive supersaturation. High supersaturation is the primary trigger for both secondary nucleation (fines) and LLPS[5]. Once a robust crystal bed is established (typically after a 2-hour age), the cooling rate can be safely accelerated to 0.3–0.5 °C/min.

Q: Should I use anti-solvent or cooling crystallization? A: For 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, a hybrid approach (cooling combined with anti-solvent addition) yields the highest purity. The molecule's lipophilic hexahydro ring makes it highly soluble in solvents like Ethyl Acetate (EtOAc) but nearly insoluble in aliphatic hydrocarbons like Heptane. Dissolving in warm EtOAc and slowly titrating Heptane allows for precise control over the supersaturation generation.

Part 3: Quantitative Data & Process Parameters

Table 1: Solvent System Screening Summary

Data reflects standard concentrations of 100 mg/mL solute.

Solvent System (v/v)Solubility (Hot, 60°C)Solubility (Cold, 5°C)LLPS RiskTypical YieldPurity (HPLC)
Ethanol / Water (1:1)HighLowCritical 85%92.5% (Agglomerates)
Isopropanol (Neat)ModerateVery LowModerate78%98.1%
EtOAc / Heptane (1:2)HighVery LowLow91%>99.5%
Toluene / Hexane (1:1)HighModerateLow65%97.0%
Table 2: Impurity Profiling & Purge Factors (EtOAc/Heptane System)
ImpurityInitial Loading (%)Final Content (%)Purge FactorPrimary Rejection Mechanism
p-Phenylenediamine5.0%< 0.05%> 100Remains soluble in mother liquor
Hexahydrophthalic Anhydride3.0%N.D.InfinitePre-crystallization basic wash
Oxidative Byproducts (Azo)1.5%0.1%15Excluded from crystal lattice

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This self-validating protocol ensures the avoidance of oiling out while protecting the amine from oxidation.

  • Dissolution & Protection: Charge a jacketed crystallizer with 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) and Ethyl Acetate (5 volumes). Add BHT (0.001 eq).

  • Inertion: Purge the headspace with Nitrogen for 15 minutes. Maintain a positive N₂ sweep for the duration of the process to prevent amine oxidation[1].

  • Heating: Heat the suspension to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved. Polish filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulates.

  • Anti-Solvent Titration (Phase 1): Slowly dose Heptane (2 volumes) at 60 °C over 30 minutes. The solution should remain clear but approach the metastable limit.

  • Seeding: Cool the reactor to 55 °C. Introduce 1.0 wt% of milled, high-purity seed crystals suspended in a small volume of Heptane.

  • Aging: Hold the temperature at 55 °C for 120 minutes. Self-Validation Check: Visual inspection or FBRM (Focused Beam Reflectance Measurement) should confirm the growth of a crystalline suspension without the formation of oil droplets.

  • Cooling & Anti-Solvent (Phase 2): Implement a cubic cooling ramp from 55 °C to 5 °C over 4 hours. Simultaneously, dose the remaining Heptane (3 volumes) linearly.

  • Isolation: Filter the resulting slurry under a Nitrogen blanket. Wash the cake with cold EtOAc/Heptane (1:4, 2 volumes) and dry in a vacuum oven at 40 °C.

Part 5: Process Visualizations

PhaseDiagram Start Hot Solution (Undersaturated) Cooling Cooling Phase Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ LLPS Miscibility Gap (Oiling Out / LLPS) MSZ->LLPS Rapid Cooling (Unseeded) Seeding Introduce Seeds (Heterogeneous Nucleation) MSZ->Seeding Controlled Cooling (Seeded) Amorphous Impure Oil / Gum (Agglomeration) LLPS->Amorphous Phase Separation Crystal Pure Crystalline Suspension Seeding->Crystal Crystal Growth

Fig 1: Thermodynamic pathways bypassing Liquid-Liquid Phase Separation (LLPS) via seeding.

TroubleshootingTree Issue Crystallization Issue Detected Color Pink/Brown Discoloration Issue->Color Oil Oiling Out (Emulsion) Issue->Oil Impurity High Anhydride Impurity Issue->Impurity SolColor Inert Atmosphere (N2) + Antioxidants Color->SolColor Prevent Amine Oxidation SolOil Adjust Solvent System + Seed Crystals Oil->SolOil Bypass Miscibility Gap SolImp Pre-crystallization Mild Basic Wash Impurity->SolImp Hydrolyze & Partition Anhydride

Fig 2: Decision matrix for resolving common crystallization failures of the target imide.

Part 6: References

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link][2]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - Lappeenranta University of Technology (LUTPub). Available at:[Link][3]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. Available at:[Link][4]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. Available at:[Link][5]

  • Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt - Organic Letters (ACS). Available at:[Link][1]

Sources

Troubleshooting peak tailing in HPLC analysis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographic challenges involving complex active pharmaceutical ingredients (APIs) and their intermediates. The molecule 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione presents a classic chromatographic duality: it features a bulky, polar, yet neutral hexahydrophthalimide core coupled with a highly reactive, basic aniline (4-aminophenyl) moiety. This specific structural combination makes the molecule highly susceptible to peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed to help you diagnose the root cause of peak asymmetry and implement self-validating solutions to restore chromatographic integrity.

Part 1: Mechanistic Insight into the Analyte

The root cause of peak tailing for this compound almost always traces back to its primary amine group. Anilines are weak bases, with the pKa of the unsubstituted aniline moiety sitting at approximately 4.6[1].

During RP-HPLC, if the mobile phase pH is not strictly controlled, this amine becomes protonated and carries a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH) that ionize to form negatively charged silanoxides (Si-O⁻) at mid-range pH levels[2]. The electrostatic attraction between your positively charged analyte and the negatively charged silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slow—often described as a "velcro" effect—the analyte molecules desorb at different rates, dragging out the trailing edge of the peak[3].

Part 2: Diagnostic Workflow

Before altering your chemistry, you must isolate the variable. The following decision tree outlines the logical progression for diagnosing whether your tailing is a physical system issue or a chemical interaction.

G Start Peak Tailing Observed 2-(4-Aminophenyl)... CheckAll Do all peaks tail or just the analyte? Start->CheckAll Physical All Peaks Tail (Physical Issue) CheckAll->Physical Yes Chemical Only Analyte Tails (Chemical Issue) CheckAll->Chemical No DeadVol Check Extra-Column Volume & Fittings Physical->DeadVol Overload Reduce Injection Volume/Mass Physical->Overload Silanol Silanol Interaction (Amine Moiety) Chemical->Silanol Fix1 Adjust pH (< 2.6 or > 6.6) Silanol->Fix1 Fix2 Add TEA (0.1%) to Mobile Phase Silanol->Fix2 Fix3 Use Base-Deactivated Endcapped Column Silanol->Fix3

Decision tree for diagnosing and resolving HPLC peak tailing of basic amine compounds.

Part 3: Frequently Asked Questions (Troubleshooting Guide)

Q1: My system suitability standard shows severe tailing (Tf > 2.0) for 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, but my neutral internal standard looks perfectly symmetrical. What is happening? A1: This is the hallmark of chemical tailing. Physical problems—such as extra-column dead volume, a void at the head of the column, or mass overloading—will distort all peaks in the chromatogram equally[3]. Because your neutral standard is symmetrical, the issue is isolated to a chemical interaction. The primary amine of your analyte is undergoing secondary interactions with active silanol sites on the silica support[2].

Q2: I am currently using a mobile phase buffered at pH 5.0. Why is my peak shape so poor and my retention time drifting? A2: You are operating too close to the analyte's pKa. The pKa of the aniline group is roughly 4.6[1]. Operating at pH 5.0 places the molecule in a mixed ionization state (a dynamic, unpredictable equilibrium between protonated and neutral forms). This not only causes peak tailing but also leads to retention time instability[2]. To ensure robust chromatography, the mobile phase pH must be at least 2 units away from the pKa. You should either drop the pH below 2.6 to fully protonate the amine and the silanols (neutralizing the silica surface) or raise it above 6.6 to fully deprotonate the analyte into its neutral free-base form[2].

Q3: I cannot lower the pH further because I am using an MS detector, and I cannot raise it because my column is not stable at high pH. How can I block these silanol interactions? A3: You can introduce a competing base into your mobile phase. Triethylamine (TEA) is highly effective for this purpose. By adding a small concentration (e.g., 0.1% v/v) of TEA to the mobile phase, the TEA molecules—which are strong bases—will preferentially bind to the acidic silanol groups[4]. This effectively "masks" the active sites on the stationary phase, preventing your analyte's amine group from interacting with them and drastically reducing the tailing factor[4].

Q4: Are all C18 columns the same for this type of analysis? A4: No. Older or economy columns often have a high density of accessible silanols. For basic compounds like amines, you must select a column specifically designed for base deactivation[3]. Look for heavily endcapped columns (where residual silanols are chemically reacted with short-chain silanes) or columns utilizing steric protection and ultra-pure Type B silica[3].

Part 4: Self-Validating Experimental Protocol

To empirically prove that silanol interactions are the root cause of your tailing, execute the following self-validating protocol. This ensures you do not waste time chasing physical plumbing issues when the problem is chemical.

Step 1: Baseline Assessment

  • Prepare a 100 µg/mL solution of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in the initial mobile phase (e.g., 50:50 Water:Acetonitrile, no additives).

  • Inject 5 µL onto your standard C18 column at a flow rate of 1.0 mL/min.

  • Record the Tailing Factor (Tf) at 5% peak height. (If Tf > 2.0, proceed to Step 2).

Step 2: Physical Overload Elimination

  • Dilute the sample to 10 µg/mL and inject 1 µL.

  • Validation Check: If the Tf remains unchanged, you have successfully ruled out mass and volume overload. The issue is strictly chemical.

Step 3: Chemical Masking (The TEA Test)

  • Prepare a new mobile phase: 50:50 Water:Acetonitrile containing 0.1% Triethylamine (TEA), adjusted to pH 6.5 with phosphoric acid (if using UV detection)[4].

  • Flush the column with 20 column volumes of the new mobile phase to ensure the TEA has fully equilibrated and masked the silanols.

  • Inject the 100 µg/mL sample again.

  • Validation Check: If the peak symmetry is restored (Tf < 1.5), you have definitively proven that secondary silanol interactions were the cause. You can now confidently update your method SOP.

Part 5: Quantitative Data Presentation

The following table summarizes the expected tailing factors based on the optimization of chromatographic conditions for this specific analyte. Use this as a benchmark for your own method development.

Chromatographic ConditionMobile Phase AdditiveMobile Phase pHExpected Tailing Factor (Tf)Diagnostic Conclusion
Standard C18 (No Endcapping)None5.0 (Near pKa)> 2.5Severe mixed-mode interaction; unstable retention.
Standard C180.1% Formic Acid2.51.6 - 1.8Silanols protonated, but minor secondary interactions remain.
Standard C180.1% Triethylamine6.51.1 - 1.3Silanols effectively masked by competing base.
Base-Deactivated C1810 mM Ammonium Acetate6.81.0 - 1.2Optimal: Analyte is neutral, column is fully deactivated.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders, 2023. URL: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC, National Institutes of Health, 2014. URL:[Link]

  • HPLC Peak Tailing. Axion Analytical Labs, 2022. URL: [Link]

  • Fundamentals of Optimization. Wiley-VCH, 2006. URL: [Link]

Sources

Technical Support Center: Troubleshooting Amination of Hexahydrophthalic Anhydride (HHPA) Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The amination of hexahydrophthalic anhydride (HHPA) to form hexahydrophthalimides is a foundational reaction in drug development, epoxy curing, and polymer synthesis. However, the bifunctional nature of HHPA and its stereochemical sensitivity often lead to frustrating side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, we break down the mechanistic causality of common pitfalls and provide field-proven, self-validating protocols to ensure high-yield, stereopure syntheses.

Reaction Pathway & Common Side Reactions

G HHPA cis-Hexahydrophthalic Anhydride (HHPA) Amine + Primary Amine (R-NH2) HHPA->Amine Diacid Hexahydrophthalic Acid (Hydrolysis Side) HHPA->Diacid + H2O (Moisture) Hydrolysis HalfAmide Half-Amide (Amic Acid) Amine->HalfAmide Nucleophilic Attack (Fast, Exothermic) HalfAmide->HalfAmide Kinetic Trap (Incomplete Closure) Imide cis-Hexahydrophthalimide (Target Product) HalfAmide->Imide Dehydration (-H2O) Optimal Temp or HMDS TransImide trans-Hexahydrophthalimide (Epimerization) HalfAmide->TransImide High Heat (>150°C) Epimerization

Reaction pathways of HHPA amination, highlighting the target imide and common side reactions.

FAQs: Mechanistic Troubleshooting

Q1: My reaction stalls at the half-amide (amic acid) stage, resulting in low yields of the fully closed hexahydrophthalimide. How can I drive the ring closure? As researchers, we often assume that mixing an amine and an anhydride will spontaneously yield an imide. Mechanistically, the initial nucleophilic acyl substitution by the primary amine to open the anhydride ring is kinetically favored and highly exothermic, rapidly yielding the open-chain half-amide ()[1]. However, the subsequent intramolecular cyclization requires the expulsion of a hydroxyl group as water. This dehydration step has a high activation energy. Without sufficient thermodynamic driving force, the reaction stalls in this kinetic trap. Resolution: You must provide dehydration energy. For robust substrates, use thermal dehydration by refluxing in toluene (110°C) with a Dean-Stark trap. For thermosensitive drug precursors, employ chemical dehydrating agents. A Lewis acid-catalyzed procedure using Hexamethyldisilazane (HMDS) or Tantalum(V) chloride (TaCl₅) lowers the activation energy, allowing cyclization under mild conditions ()[2].

Q2: NMR analysis of my starting material shows significant contamination with a diacid, and my amination yields are abysmal. What is causing this? Hexahydrophthalic anhydride is highly oxophilic. Upon exposure to ambient humidity or trace water in solvents, it undergoes rapid hydrolysis to form hexahydrophthalic acid (HHP acid) ()[3]. Causality dictates that once the diacid forms, it becomes highly unreactive toward amines under standard conditions; the amine simply deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt, neutralizing your nucleophile and killing your yield. Resolution: Always store HHPA in a desiccator under an inert atmosphere ()[4]. Ensure all solvents (e.g., THF, DCM) are strictly anhydrous (<50 ppm H₂O).

Q3: I am trying to synthesize cis-hexahydrophthalimide, but my product contains a significant amount of the trans-isomer. How do I prevent epimerization? The cis-1,2-cyclohexanedicarboxylic framework is thermodynamically less stable than its trans-conformer due to steric strain. When applying high heat (>150°C) to force the thermal cyclization of the half-amide, the α-protons adjacent to the carbonyls become susceptible to enolization. This reversible deprotonation allows the stereocenter to invert, yielding the thermodynamically favored trans-isomer ()[5]. Resolution: Avoid high-temperature thermal cyclization. Instead, utilize the mild chemical cyclization protocol detailed below, keeping the reaction temperature strictly below 100°C to suppress α-proton enolization.

Q4: When reacting HHPA with diamines, the reaction mixture rapidly turns into an intractable, insoluble gel. How can I prevent this? HHPA is a bifunctional electrophile, and diamines are bifunctional nucleophiles. If the reaction is run at standard concentrations, intermolecular reactions outcompete the desired intramolecular ring closure. This leads to step-growth polymerization and the formation of a cross-linked polyamide network (gelation). Resolution: Employ the high dilution principle. Run the reaction at a concentration below 0.05 M and add the diamine dropwise to a large excess of HHPA. This ensures the local concentration of the diamine remains extremely low, favoring intramolecular cyclization.

Quantitative Optimization Parameters

Summarizing the causality and analytical markers of side reactions allows for rapid diagnostic troubleshooting in the lab.

Side ReactionAnalytical MarkerKinetic/Thermodynamic CauseOptimized Resolution ParameterExpected Yield Recovery
Half-Amide Accumulation IR: Broad -OH (~3300 cm⁻¹)High Ea​ for dehydration stepHMDS/ZnCl₂ at 40°C or Dean-Stark at 110°C> 85%
Diacid Hydrolysis IR: Loss of 1855 cm⁻¹ peakHigh oxophilicity of anhydrideAnhydrous solvents (<50 ppm H₂O)> 95%
Epimerization NMR: α-proton shiftReversible enolization >150°CMaintain reaction temp <100°C> 98% cis-isomer
Polymerization GPC: High MW fractionIntermolecular cross-linkingHigh dilution (<0.05 M)> 80% monomer
Experimental Protocol: Mild Synthesis of cis-Hexahydrophthalimide

This step-by-step methodology utilizes an HMDS-promoted cyclization to ensure complete ring closure while strictly preventing epimerization and hydrolysis. Every phase includes a self-validating checkpoint to guarantee systemic integrity.

Step 1: Preparation & Inertion Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Argon for 10 minutes to eliminate ambient moisture.

Step 2: Half-Amide Formation Dissolve 10.0 mmol of cis-hexahydrophthalic anhydride in 50 mL of anhydrous dichloromethane (DCM). Cool to 0°C using an ice bath. Add 10.5 mmol of the primary amine dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Before proceeding, run a rapid FTIR on a 0.1 mL aliquot. The disappearance of the anhydride asymmetric/symmetric C=O stretches (1855 and 1781 cm⁻¹) and the appearance of a broad -OH stretch (~3300 cm⁻¹) confirms complete conversion to the half-amide. If anhydride peaks remain, verify your amine stoichiometry.

Step 3: Chemical Dehydration Add 15.0 mmol of hexamethyldisilazane (HMDS) and 1.0 mmol of anhydrous Zinc Chloride (ZnCl₂) to the reaction mixture. Note: HMDS acts as an in-situ dehydrating agent, converting the leaving group into a highly labile silanol derivative.

Step 4: Mild Cyclization Heat the mixture to a gentle reflux (approx. 40°C) for 6–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The highly polar half-amide will remain near the baseline, while the fully closed, less polar cis-hexahydrophthalimide will migrate with an Rf​ ~0.6. Do not quench the reaction until the baseline spot is completely consumed.

Step 5: Quenching & Workup Cool the reaction to room temperature. Quench with 20 mL of 1M HCl to hydrolyze excess HMDS. Extract the organic layer, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

Step 6: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization from ethanol to yield the stereopure cis-hexahydrophthalimide.

References
  • US Patent 3403170A. "Process for the preparation of hexahydrophthalic acid and anhydride". Source: Google Patents.
  • Organic Chemistry Portal. "Phthalimides". Source: organic-chemistry.org. URL:[Link]

  • Biomacromolecules - ACS Publications. "Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science". Source: acs.org. URL:[Link]

  • PubChem. "Hexahydrophthalic anhydride | C8H10O3". Source: nih.gov. URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione vs. N-(4-aminophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, aromatic amines serve as pivotal building blocks for a vast array of functional molecules. Among these, aminophenyl-substituted imides are of particular interest due to their prevalence in pharmacologically active compounds and high-performance polymers.[1][2] This guide presents an in-depth comparison of the chemical reactivity of two structurally related analogues: 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione and N-(4-aminophenyl)phthalimide.

While both molecules feature a 4-aminophenyl moiety attached to a dicarboximide nitrogen, the critical difference lies in the nature of the imide's core structure: one is based on a saturated cyclohexane ring (a hexahydroisoindoledione), and the other on an aromatic benzene ring (a phthalimide). This seemingly subtle structural variation induces significant changes in the electronic properties of the entire molecule, profoundly impacting the reactivity of the terminal amino group and the stability of the imide ring. This guide will dissect these differences through structural analysis, explore the underlying electronic effects, and provide experimental frameworks for quantifying their reactivity.

Structural and Electronic Analysis

The reactivity of the exocyclic primary amino group in both compounds is directly modulated by the electron-withdrawing or -donating nature of the imide substituent it is attached to. The key to understanding their differential reactivity lies in dissecting the electronic contributions of the hexahydroisoindoledione versus the phthalimide moiety.

Caption: Chemical structures of N-(4-aminophenyl)phthalimide and its saturated analogue.

N-(4-aminophenyl)phthalimide: The phthalimide group contains a benzene ring fused to the dicarboximide. The lone pair of electrons on the imide nitrogen can delocalize into the two adjacent carbonyl groups. Furthermore, this entire system is conjugated with the aromatic phthalimide ring. This creates a powerful electron-withdrawing effect through both resonance and induction (-R, -I).[3] This effect extends to the attached 4-aminophenyl ring, pulling electron density away from the terminal -NH2 group.

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: In this molecule, the dicarboximide is fused to a saturated cyclohexane ring. While the two carbonyl groups still exert a strong electron-withdrawing inductive effect (-I) on the imide nitrogen, there is no aromatic ring for extended resonance stabilization. The electron-withdrawing character of the hexahydroisoindoledione substituent is therefore dominated by induction.

The energetically optimal conformation of aromatic amines is a balance between the nitrogen's tendency to be pyramidal (sp3) and its tendency to become planar (sp2) to maximize resonance with the aromatic ring.[4] The stronger resonance effect in the phthalimide derivative pulls more electron density from the aminophenyl ring, decreasing the basicity and nucleophilicity of the terminal amino group to a greater extent than the primarily inductive effect of the hexahydroisoindoledione group.

electronic_effects cluster_phthalimide N-(4-aminophenyl)phthalimide cluster_hexahydro 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione p1 Phthalimide Ring System p2 Strong Resonance Effect (-R) p1->p2 p3 Strong Inductive Effect (-I) p1->p3 p4 Reduced Electron Density on -NH2 p2->p4 p3->p4 p5 Lower Nucleophilicity p4->p5 h5 Higher Nucleophilicity (relative) p5->h5 h1 Hexahydroisoindoledione Ring System h2 No Resonance Effect h1->h2 h3 Strong Inductive Effect (-I) h1->h3 h4 Higher Electron Density on -NH2 (relative) h2->h4 h3->h4 h4->h5 workflow A 1. Mix Equimolar Amines + Internal Standard B 2. Add Base (TEA) A->B C 3. Add Limiting Electrophile (Acetic Anhydride, 0.5 eq) B->C D 4. Monitor Reaction vs. Time (Quench Aliquots) C->D E 5. Final Workup D->E F 6. Analyze Product Ratio (HPLC / NMR) E->F G Higher Product Ratio? F->G H More Reactive Nucleophile Identified G->H

Sources

A Comparative Guide to the Bioanalytical Validation of Apremilast's Major Metabolite, M12, via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacokinetic and drug metabolism studies, the precise and reliable quantification of drug metabolites is paramount. For apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis, a key analyte of interest is its major circulating metabolite, M12.[1] This guide provides an in-depth comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the detection of M12, chemically identified as O-desmethyl apremilast glucuronide. We will delve into the rationale behind various experimental choices, present detailed protocols, and offer a comparative analysis of their performance, all grounded in established regulatory guidelines to ensure scientific integrity.

The Analyte: 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione Core and its Significance

The core structure of apremilast and its metabolites, including the aglycone of M12, is based on a substituted isoindole-1,3-dione moiety. The specific metabolite, M12, is a glucuronide conjugate of O-demethylated apremilast.[1] Following oral administration, apremilast is extensively metabolized, with M12 being a major circulating component, accounting for approximately 39% of the total radioactivity in plasma.[1] Its accurate quantification is therefore crucial for a comprehensive understanding of apremilast's absorption, distribution, metabolism, and excretion (ADME) profile.

The chemical structure of O-desmethyl apremilast glucuronide is presented below:

Caption: Chemical structure of O-desmethyl apremilast glucuronide (M12).

Comparative Analysis of LC-MS/MS Methodologies

The cornerstone of a reliable bioanalytical method is a robust and reproducible experimental protocol. For the quantification of M12 in biological matrices, LC-MS/MS stands out as the gold standard due to its inherent selectivity and sensitivity.[2] We will now compare two prevalent sample preparation techniques followed by a validated LC-MS/MS analysis: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

ParameterMethod 1: Liquid-Liquid Extraction (LLE)Method 2: Protein Precipitation (PP)Rationale for Comparison
Sample Preparation Extraction with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).Addition of a water-miscible organic solvent (e.g., acetonitrile) to precipitate proteins.LLE offers a cleaner extract by removing phospholipids and other interferences, potentially reducing matrix effects.[3] PP is a simpler, faster, and often more cost-effective method.[3][4]
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range.May have a slightly higher LLOQ compared to LLE due to potential for more significant matrix effects.A lower LLOQ is crucial for accurately defining the terminal phase of the pharmacokinetic profile.
Linearity (r²) >0.99>0.99Demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.
Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Measures the closeness of the determined value to the nominal concentration.
Precision (%CV) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)Indicates the degree of scatter between a series of measurements.
Matrix Effect Generally lower due to cleaner extracts.Can be more pronounced, requiring careful optimization of chromatographic conditions to mitigate.Matrix components can suppress or enhance the ionization of the analyte, affecting accuracy and precision.
Recovery Typically >70%Often higher and more consistent than LLE.Represents the efficiency of the extraction process.
Throughput Lower, as it involves more manual steps and can be challenging to automate.Higher, as it is a simpler procedure that is easily amenable to high-throughput automation.Important consideration for studies with large numbers of samples.

In-Depth Method Validation Protocols

Adherence to regulatory guidelines is non-negotiable for the validation of bioanalytical methods. The principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for ensuring data integrity and reliability.[5][6][7][8]

Method 1: Liquid-Liquid Extraction (LLE) Based LC-MS/MS

Rationale for LLE: This technique is chosen for its ability to provide a clean sample extract, which is particularly beneficial for minimizing ion suppression in the mass spectrometer and achieving a low LLOQ. The choice of an appropriate organic solvent is critical and is based on the polarity of the analyte.

Experimental Protocol:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of M12).

  • Extraction: Add 500 µL of methyl tert-butyl ether. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

Method 2: Protein Precipitation (PP) Based LC-MS/MS

Rationale for PP: This method is favored for its simplicity, speed, and high-throughput capabilities.[9] Acetonitrile is a common choice as it efficiently precipitates plasma proteins while keeping the analyte of interest in the supernatant.[9]

Experimental Protocol:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject a 5 µL aliquot directly into the LC-MS/MS system, or after an evaporation and reconstitution step if concentration is needed.

Chromatographic and Mass Spectrometric Conditions

The following conditions are a representative starting point and should be optimized for the specific instrumentation used.

  • LC System: A UPLC system is preferred for its high resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice for retaining moderately polar compounds like M12.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of M12. Product ions will be generated by fragmentation of the precursor ion in the collision cell. A characteristic neutral loss of the glucuronic acid moiety (176 Da) is expected.

Visualization of Experimental Workflow and Analyte Fragmentation

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample is Add Internal Standard plasma->is extraction LLE or PP is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection evap_recon->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision stability Stability data->stability

Caption: Bioanalytical workflow for M12 quantification.

Proposed Fragmentation Pathway of M12

M12 [M+H]+ (Precursor Ion) Aglycone [M+H - 176]+ (Aglycone) M12->Aglycone Loss of Glucuronic Acid (-176 Da) Fragment1 Product Ion 1 Aglycone->Fragment1 Fragment2 Product Ion 2 Aglycone->Fragment2

Caption: Fragmentation of M12 in MS/MS.

Conclusion: Selecting the Optimal Method

Both Liquid-Liquid Extraction and Protein Precipitation, when coupled with a validated LC-MS/MS method, can provide accurate and precise quantification of the apremilast metabolite M12. The choice between these methods hinges on the specific requirements of the study.

  • For studies demanding the lowest possible detection limits and minimal matrix effects, the LLE-based method is superior. The cleaner extracts justify the additional time and effort in sample preparation.

  • For high-throughput screening or studies with a large number of samples where speed is a critical factor, the PP-based method is the more pragmatic choice. Its ease of automation makes it highly efficient.

Ultimately, the selected method must be rigorously validated according to the ICH M10 guidelines to ensure that the generated data is reliable and can confidently support regulatory submissions and critical decisions in the drug development process.

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